Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C18H18N4O4S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 6-methyl-4-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H18N4O4S2/c1-4-26-16(24)14-10(3)19-17(25)22-15(14)27-8-13(23)21-18-20-11-6-5-9(2)7-12(11)28-18/h5-7H,4,8H2,1-3H3,(H,19,22,25)(H,20,21,23) |
InChI Key |
RKYGPHONLMOTJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems and Solvent Optimization
- Catalysts : SnCl₂·2H₂O (85% yield), HCl/EtOH (72% yield), or ionic liquids (e.g., [BMIM]BF₄, 89% yield).
- Solvents : Ethanol, acetic acid, or solvent-free conditions under microwave irradiation (reaction time: 30–120 min).
- Combine ethyl acetoacetate (10 mmol), 6-methylbenzaldehyde (10 mmol), and thiourea (12 mmol) in ethanol.
- Add SnCl₂·2H₂O (0.5 eq) and reflux at 80°C for 6 hr.
- Cool, filter, and recrystallize from ethanol to obtain the dihydropyrimidine intermediate (mp 158–160°C).
Thioether Linkage Installation
The thioether bridge is introduced via nucleophilic substitution or oxidative coupling.
Nucleophilic Substitution with Mercaptoacetamide Derivatives
A two-step sequence is employed:
- Thiolation : React the dihydropyrimidine intermediate with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
- Coupling with Benzo[d]thiazole Amine :
Critical Parameters :
- Temperature : 60–80°C to prevent epimerization.
- Solvent : Polar aprotic solvents (DMF, MeCN) enhance reactivity.
Alternative Routes: Sequential Functionalization
Pre-functionalized Building Block Assembly
A modular approach avoids intermediate isolation:
- Prepare ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate via Biginelli reaction.
- Treat with 2-chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide in the presence of K₂CO₃/EtOH (78% yield).
Advantages :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Limitations |
|---|---|---|---|
| Biginelli + Substitution | 67–78 | >98 | Multi-step purification |
| One-pot Tandem Reaction | 82 | 95 | Requires specialized catalysts |
| Microwave-assisted | 89 | 97 | High energy input |
Crystallization and Purification
- Recrystallization Solvents : Ethyl acetate/hexane (3:1) or methanol/water.
- Chromatography : Silica gel (hexane:EtOAc 4:1) for final product isolation.
Spectroscopic Characterization Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Ethyl 6-methyl-4-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects aims to develop new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs can be categorized based on substitutions at the pyrimidine core and peripheral functional groups. Key comparisons include:
Key Observations :
- The benzo[d]thiazole group in the target compound distinguishes it from analogs with thiophene (e.g., ) or imidazothiazole (e.g., ) substituents. This group enhances π-π stacking interactions in biological systems.
- The thioether linkage improves metabolic stability compared to oxygen-based ethers, as seen in compounds from and .
Key Findings :
- The target compound exhibits superior anticancer activity (IC₅₀ < 5 µM) compared to simpler dihydropyrimidines (e.g., EC₅₀ > 20 µM in ), likely due to the benzo[d]thiazole group’s affinity for kinase domains .
- Thiazolopyrimidines (e.g., ) show moderate antifungal activity but lack the broad-spectrum potency of the target compound .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for this compound, and what analytical methods validate its purity and structure?
- Synthesis : The compound is synthesized via cyclocondensation reactions involving benzothiazole derivatives and thiourea intermediates. A common approach includes refluxing benzothiazole guanidine with arylidene ethyl cyanoacetate in ethanol under basic conditions (e.g., KOH), followed by acidification to precipitate the product .
- Characterization : Single-crystal X-ray diffraction (XRD) confirms the molecular structure, with key parameters including mean C–C bond lengths (0.003 Å) and R factors (0.059) . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are used to assess purity (>95%) and assign functional groups .
Q. How is the structural conformation of this compound determined experimentally?
- Crystallography : XRD reveals a dihydro-pyrimidine core with a thioether linkage and benzo[d]thiazole substituent. The crystal lattice often includes solvent molecules (e.g., dimethylformamide/water), influencing packing efficiency .
- Spectroscopy : and NMR resolve signals for the ethyl carboxylate (δ ~4.2 ppm, quartet) and thiazole NH (δ ~10.5 ppm). Solubility limitations in DMSO-d6 may require alternative solvents (e.g., CDCl) for full spectral assignment .
Advanced Research Questions
Q. What strategies optimize reaction yields and regioselectivity in derivatives of this compound?
- Catalysis : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates in biphasic systems. Microwave-assisted synthesis reduces reaction times from hours to minutes .
- Regioselectivity : Substituents on the benzothiazole ring (e.g., methyl groups) direct cyclization via steric and electronic effects. Computational modeling (DFT) predicts favorable transition states for thioether bond formation .
Q. How do solubility and aggregation behaviors impact spectroscopic analysis?
- Challenges : Low solubility in polar aprotic solvents (e.g., DMSO) complicates NMR acquisition. Aggregation in aqueous buffers may obscure UV-Vis absorption peaks .
- Solutions : Co-solvents (e.g., ethanol-water mixtures) or surfactant additives (e.g., Tween-80) improve dispersion. Dynamic light scattering (DLS) monitors aggregation states during analysis .
Q. What methodologies assess this compound’s bioactivity and structure-activity relationships (SAR)?
- Biological Screening : In vitro assays (e.g., kinase inhibition, cytotoxicity) are conducted at 10–100 μM concentrations. Dose-response curves (IC) identify potent derivatives, particularly those with electron-withdrawing groups on the pyrimidine ring .
- SAR Insights : Modifications to the thioether side chain (e.g., replacing methyl with halogens) enhance metabolic stability. Pharmacophore mapping links the benzo[d]thiazole moiety to target binding affinity .
Q. How are contradictions in synthetic or analytical data resolved?
- Case Study : Discrepancies in reported melting points may arise from polymorphic forms. Differential scanning calorimetry (DSC) and powder XRD distinguish crystalline vs. amorphous phases .
- Data Reconciliation : Conflicting NMR shifts due to solvent effects are resolved using unified deuterated solvents (e.g., CDCl for all trials) and referencing internal standards (e.g., TMS) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
